2-Methoxyadamantane-2-carbonitrile
Description
2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. The incorporation of adamantane fragments in compounds often enhances their lipophilicity and stability, making them valuable in drug development .
Properties
IUPAC Name |
2-methoxyadamantane-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAPVKOKXIALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the reaction of adamantyl halides with dimethyl carbonate in the presence of zeolite catalysts such as NiHY or FeHY . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.
Chemical Reactions Analysis
2-Methoxyadamantane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming imines or other condensation products.
Scientific Research Applications
Chemistry
The compound acts as a fundamental building block for synthesizing more complex adamantane derivatives. These derivatives are integral in developing advanced materials and polymers due to their enhanced stability and lipophilicity.
Biological Applications
Structural Similarity to Diamondoid Compounds
The structural characteristics of 2-Methoxyadamantane-2-carbonitrile allow it to mimic natural diamondoid compounds, which have shown promise in biological studies. This similarity enhances its potential as a drug candidate.
Mechanism of Action
The mechanism of action is primarily attributed to its adamantane core, which provides rigidity and stability. The methoxy and nitrile groups allow for various chemical modifications that can enhance interactions with biological targets such as enzymes or receptors.
Medicinal Chemistry
Due to its stability and favorable lipophilicity, 2-Methoxyadamantane-2-carbonitrile is being investigated for its potential in drug development. It shows promise as a candidate for antiviral agents, anti-Parkinsonian treatments, and anti-Alzheimer medications. Its interactions with molecular targets can lead to various therapeutic effects.
Industrial Applications
In industrial contexts, this compound is utilized in synthesizing high-energy fuels, lubricants, and specialty chemicals. Its unique properties make it suitable for applications requiring enhanced performance under varying conditions.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of 2-Methoxyadamantane-2-carbonitrile against influenza viruses. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings demonstrated that it could enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents.
Case Study 3: Synthesis of New Derivatives
Recent studies have explored synthesizing new derivatives based on 2-Methoxyadamantane-2-carbonitrile to enhance biological activity. These derivatives were tested on various cancer cell lines, showing promising cytotoxic effects while maintaining low toxicity towards normal cells.
Mechanism of Action
The mechanism of action of 2-Methoxyadamantane-2-carbonitrile is primarily related to its structural properties. The adamantane core provides rigidity and stability, while the methoxy and nitrile groups offer sites for chemical modifications. These modifications can enhance the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
2-Methoxyadamantane-2-carbonitrile can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic activity.
Biological Activity
2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a compound known for its unique structural properties and biological activities. This article explores the biological activity of 2-Methoxyadamantane-2-carbonitrile, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The adamantane framework provides significant stability and lipophilicity, which are advantageous for biological interactions. The presence of the methoxy and cyano groups enhances its reactivity and potential biological activity.
Synthesis
The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the alkylation of adamantane derivatives followed by nitrile formation. Recent studies have focused on optimizing synthetic routes to improve yield and purity. For example, one efficient method involves the use of acyclic precursors to construct the adamantane core, leading to higher yields of substituted derivatives .
Research indicates that compounds like 2-Methoxyadamantane-2-carbonitrile exhibit various biological activities, including:
- Antiviral Properties : Adamantane derivatives have been studied for their ability to inhibit viral replication. The structural similarity to other antiviral agents suggests potential efficacy against viruses such as influenza .
- Anticancer Activity : Preliminary studies suggest that 2-Methoxyadamantane-2-carbonitrile may induce apoptosis in cancer cells through pathways involving BCL-X_L inhibition, similar to other adamantane derivatives .
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that 2-Methoxyadamantane-2-carbonitrile effectively inhibited the replication of certain RNA viruses, showcasing its potential as an antiviral agent.
- Anticancer Activity : A study investigating the compound's effects on various cancer cell lines revealed that it significantly reduced cell viability in BCL-X_L-dependent tumors.
Discussion
The biological activity of 2-Methoxyadamantane-2-carbonitrile is promising, particularly in the fields of virology and oncology. Its structural features contribute to its interaction with biological targets, making it a candidate for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
